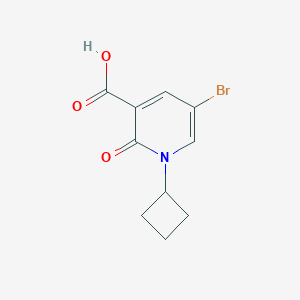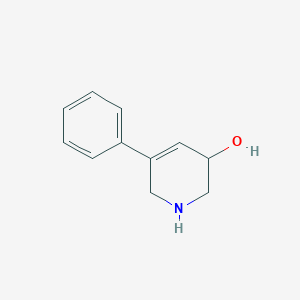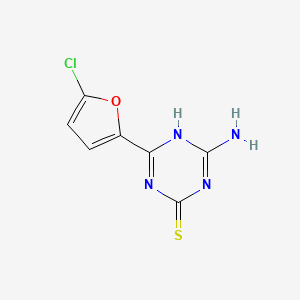
1-Methyl-1H-indole-6-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-indole-6-acetonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The structure of this compound consists of an indole ring substituted with a methyl group at the nitrogen atom and an acetonitrile group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indole-6-acetonitrile typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Methylation: The nitrogen atom of the indole ring is methylated using methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of the Acetonitrile Group: The acetonitrile group is introduced at the 6-position of the indole ring through a nucleophilic substitution reaction using a suitable nitrile source, such as acetonitrile (CH3CN), in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions: 1-Methyl-1H-indole-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 6-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Acetonitrile (CH3CN) in the presence of a strong base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted indole derivatives with various functional groups at the 6-position.
科学研究应用
1-Methyl-1H-indole-6-acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methyl-1H-indole-6-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
相似化合物的比较
1-Methyl-1H-indole-6-acetonitrile can be compared with other indole derivatives, such as:
1-Methylindole: Lacks the acetonitrile group, resulting in different chemical and biological properties.
6-Cyanoindole: Contains a cyano group at the 6-position, similar to this compound, but without the methyl group at the nitrogen atom.
Indole-3-acetonitrile: Contains an acetonitrile group at the 3-position instead of the 6-position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
属性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
2-(1-methylindol-6-yl)acetonitrile |
InChI |
InChI=1S/C11H10N2/c1-13-7-5-10-3-2-9(4-6-12)8-11(10)13/h2-3,5,7-8H,4H2,1H3 |
InChI 键 |
DOJDSKGYEPJCLL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C1C=C(C=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



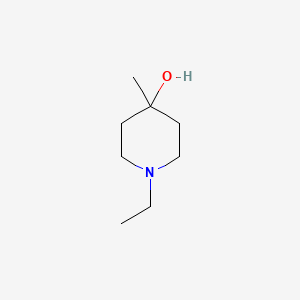

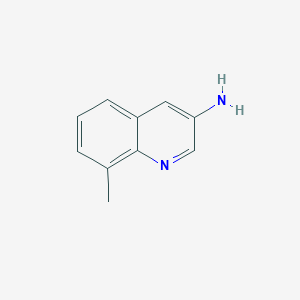
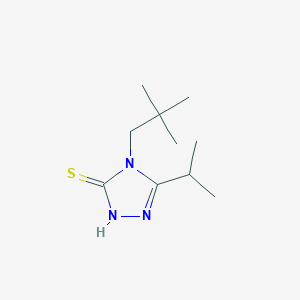
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
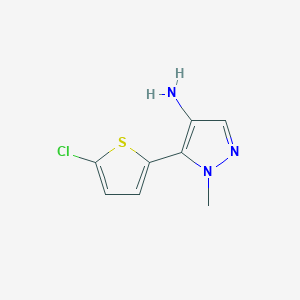


![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13177770.png)

